Product packaging for 10-Methyldodecanal(Cat. No.:CAS No. 68820-39-3)

10-Methyldodecanal

Cat. No.: B150343
CAS No.: 68820-39-3
M. Wt: 198.34 g/mol
InChI Key: LBPCQRKBYWKMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Methyldodecanal (CAS Number: 116854-43-4) is a branched-chain aldehyde of significant interest in chemical ecology and entomological research. It has been identified as a novel, sex-specific attractant pheromone produced by males of the South American cerambycid beetle, Eburodacrys vittata . Field bioassays have demonstrated that the synthesized racemic form of this compound is effective in trapping both male and female beetles, confirming its role as an aggregation-sex pheromone and representing an entirely new structural class of cerambycid pheromones . This discovery provides researchers with a critical tool for studying the behavior of this species and related cerambycid beetles. Physicochemical profiling indicates this compound has an estimated boiling point of 258–259 °C at 760 mm Hg and a logP (o/w) of approximately 5.34, suggesting high lipophilicity . It is sparingly soluble in water (approx. 1.74 mg/L at 25 °C) but is soluble in alcohol . The molecular formula is C 13 H 26 O, with a molecular weight of 198.35 g/mol . As a semiochemical of high specificity, this compound is strictly for research applications. These include fundamental studies in insect communication, the development and optimization of species-specific monitoring traps for agricultural or forestry pest management, and comparative analyses of pheromone structures and functions across insect taxa. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O B150343 10-Methyldodecanal CAS No. 68820-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-methyldodecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O/c1-3-13(2)11-9-7-5-4-6-8-10-12-14/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPCQRKBYWKMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Structural Elucidation of 10 Methyldodecanal from Biological Sources

Methodologies for Volatile Collection from Pheromone-Producing Organisms

The initial step in identifying volatile semiochemicals like 10-methyldodecanal from biological sources involves capturing the airborne compounds released by the organism. This is particularly crucial for pheromones, which are active at low concentrations and are often emitted into the environment.

Headspace Volatile Entrainment Techniques for Semiochemical Capture

Headspace volatile entrainment, also known as aeration, is a common technique used to collect volatile organic compounds released by living organisms. This method involves enclosing the pheromone-producing organism (in the case of this compound, male beetles) in a container and drawing a stream of purified air over it. plos.orgnih.govresearchgate.net The air, now containing the released volatiles, is then passed through an adsorbent material (such as an adsorbent trap or filter) that captures the organic compounds while allowing the air to pass through. plos.org The trapped volatiles are subsequently recovered from the adsorbent using a solvent rinse or thermal desorption for analysis. This technique allows for the collection of sex-specific compounds emitted into the headspace. plos.orgnih.govresearchgate.netnih.gov

Extract Preparation from Biological Matrices for Chemical Analysis

Beyond collecting airborne volatiles, preparing extracts directly from biological tissues or matrices can also be necessary, especially if the target compound is stored within tissues or is less volatile. General methods for extracting organic compounds from biological matrices involve homogenization of the tissue followed by extraction with suitable solvents. The choice of solvent depends on the polarity of the target compound and the matrix. Common solvents include hexane, diethyl ether, and mixtures of dichloromethane (B109758) and methanol. nih.govtandfonline.comdergipark.org.trs4science.at Lipids, which can contain or be associated with pheromones, are often extracted using methods involving organic solvents. nih.gov Following extraction, the solvent is typically concentrated to yield a crude extract containing the compounds of interest, which is then subjected to further purification and analysis. tandfonline.com

Chromatographic Separation Techniques for Candidate Pheromones

Once a crude extract or collected volatile sample is obtained, chromatographic techniques are essential for separating the individual components within the complex mixture. This separation is necessary before individual compounds can be identified.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Volatile Component Profiling

Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used technique for the initial analysis and profiling of volatile organic compounds. plos.orgs4science.atactivatedresearch.comepa.gov In GC-FID, the sample is vaporized and carried by an inert gas (mobile phase) through a separation column. Compounds in the mixture separate based on their interaction with the stationary phase within the column. As compounds elute from the column, they pass through an FID, which detects combustible organic compounds by burning them in a hydrogen-air flame. The ionization of carbon atoms produces ions that are detected as an electrical signal, proportional to the amount of compound present. activatedresearch.com

In the case of this compound isolation from Eburodacrys vittata, aeration extracts were initially analyzed using GC-FID with specific parameters. plos.orgescholarship.org A Shimadzu GC-2010 gas chromatograph equipped with an HP5-MS capillary column (30 m × 0.25 mm i.d. × 0.25 μm film) was used. plos.org Samples were injected in splitless mode with an injector temperature of 250°C, using helium as the carrier gas. plos.org The GC oven temperature was programmed to start at 35°C for 1 minute, increase to 40°C at 2°C/min (holding for 1 minute), and then increase to 250°C at 10°C/min (holding for 10 minutes). plos.org GC-FID provides a chromatogram showing peaks corresponding to the volatile components, allowing for the visualization of the volatile profile and the identification of sex-specific peaks. researchgate.net

GC-FID Parameters for Eburodacrys vittata Volatile Analysis

ParameterValue
InstrumentShimadzu GC-2010
ColumnHP5-MS capillary (30m x 0.25mm i.d. x 0.25µm film)
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Oven Program35°C (1 min) -> 40°C (2°C/min, 1 min hold) -> 250°C (10°C/min, 10 min hold)

Advanced Chromatographic Resolution of Complex Volatile Blends

For more detailed analysis and identification, particularly in complex volatile blends or when dealing with isomers, advanced chromatographic techniques are employed. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of MS. plos.org After separation by GC, compounds enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fingerprint of the molecule, aiding in its identification. karary.edu.sduib.noegyankosh.ac.in

In the study identifying this compound, extracts showing sex-specific peaks in GC-FID were reanalyzed using GC coupled to a mass selective detector (GC-MS). plos.org An Agilent 7820A GC coupled to a 5977E mass selective detector was used with an HP-5 column. plos.org A different temperature program was employed: 40°C for 1 minute, increasing at 10°C/min to 280°C, and holding for 10 minutes. plos.org This advanced analysis provided mass spectral data crucial for structural determination. Attempts were also made to resolve the enantiomers of this compound or its precursor alcohol using chiral stationary phase GC columns, indicating the use of advanced techniques for stereochemical analysis, although enantiomeric resolution was not achieved in this instance. plos.orgnih.gov

Spectroscopic Characterization for Structural Identification

Spectroscopic methods are indispensable for determining the structure of isolated compounds. Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can reveal details about its structure and functional groups. karary.edu.sduib.noegyankosh.ac.in Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including the types and connectivity of atoms. karary.edu.sduib.noegyankosh.ac.in Infrared (IR) spectroscopy can identify the presence of specific functional groups. karary.edu.sduib.noegyankosh.ac.in

In the structural elucidation of the male-specific compound from E. vittata, mass spectrometry data was key. The electron ionization (EI) mass spectrum provided critical fragmentation information. plos.orgresearchgate.net A notable observation in the mass spectrum was a gap between m/z 123 and 151, corresponding to a difference of 28 mass units. plos.orgresearchgate.net This fragmentation pattern was indicative of cleavage occurring on either side of a methyl branch point at the C10 position, following the initial loss of water from the parent molecule. plos.org Based on this mass spectral data, the molecule was tentatively identified as this compound. plos.orgresearchgate.net

Confirmation of the proposed structure is typically achieved by comparing the spectroscopic data of the isolated natural product with that of a synthesized authentic standard. plos.orgresearchgate.net For this compound, synthesis was performed to provide a reference standard. plos.orgresearchgate.nettandfonline.com The ¹H NMR (400 MHz, CDCl₃) data for the synthesized compound showed characteristic peaks including a triplet at δ 9.74 ppm (J = 2.0 Hz) corresponding to the aldehyde proton, and various multiplets and triplets/doublets in the aliphatic region corresponding to the methylene (B1212753) and methyl protons, including signals indicative of the methyl branch. researchgate.nettandfonline.com The ¹³C NMR (100 MHz, CDCl₃) spectrum provided signals consistent with the proposed structure, including a peak at δ 202.9 ppm for the aldehyde carbonyl carbon and signals for the branched and linear aliphatic carbons. researchgate.nettandfonline.com The agreement between the spectroscopic data of the natural product and the synthesized standard confirmed the identification of the male-specific compound from E. vittata as this compound. plos.org

NMR Spectroscopic Data for this compound (CDCl₃)

SpectrumChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration/Assignment
¹H NMR9.74t2.01H (CHO)
2.40dt7.2, 2.02H (CH₂CHO)
1.65–1.55m-2H
1.35–1.16m-13H
1.14–1.01m-2H
0.83t7.23H (Terminal CH₃)
0.82d6.43H (Branching CH₃)
¹³C NMR202.93--CHO
43.92--CH₂CHO
36.60--CH
34.39--CH₂
29.91--CH₂
29.48--CH₂
29.45--CH₂
29.35--CH₂
29.17--CH₂
27.05--CH₂
22.09--CH₂
19.21--Branching CH₃
11.39--Terminal CH₃

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Fragmentation Analysis

EI-MS is a crucial technique for determining the molecular weight and obtaining fragmentation patterns of a compound, providing insights into its structure. For this compound, the EI mass spectrum shows a trace ion at m/z 198, which corresponds to the molecular ion [M+•], consistent with a molecular formula of C₁₃H₂₆O. plos.orgusbio.net The molecular weight of C₁₃H₂₆O is 198.34. usbio.net

Interpretation of Mass Spectral Fragmentation Patterns Indicative of Methyl Branching on the Dodecanal (B139956) Skeleton

Fragmentation in EI-MS occurs when high-energy electrons cause ionization and subsequent bond cleavages. Aldehydes often exhibit characteristic fragmentation patterns, including alpha-cleavage (cleavage adjacent to the carbonyl group) and McLafferty rearrangement (a beta-cleavage accompanied by a gamma-hydrogen transfer). spectroscopyonline.com The presence of a methyl branch influences these fragmentation pathways, leading to specific ions that can help pinpoint the position of the branch.

While specific detailed fragmentation data for this compound from biological isolation were not extensively detailed in the search results, a general EI-MS spectrum showed an ion at m/z 180, corresponding to the loss of water (M⁺ - H₂O). plos.org Another reported fragment ion in a related synthesis context was m/z 181 (M⁺ - 15), indicating the loss of a methyl group. researchgate.netnih.gov The position of the methyl branch at the C-10 position of the dodecanal chain would influence the specific m/z values of fragments produced by alpha-cleavage and McLafferty rearrangement relative to the carbonyl group at C-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule and is essential for confirming the position of functional groups and substituents. scribd.com

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aldehydic and Alkane Protons

The ¹H NMR spectrum of this compound shows characteristic signals for the different types of protons present. The aldehydic proton (-CHO) typically appears as a triplet around δ 9.72 ppm with a coupling constant (J) of approximately 1.8 Hz. escholarship.org Protons on the carbon adjacent to the carbonyl group (α-CH₂) are expected to appear as a multiplet or a distorted triplet of doublets around δ 2.39-2.40 ppm. escholarship.orgtandfonline.com The protons along the alkane chain and the methyl group at the C-10 position will give rise to various signals in the aliphatic region (typically δ 0.8-1.7 ppm), with their exact chemical shifts and splitting patterns providing information about their local environment and connectivity. tandfonline.com For instance, the methyl group at C-10 is expected to show a doublet, while the terminal methyl group of the dodecanal chain would appear as a triplet. tandfonline.com

An example of ¹H NMR data for this compound in CDCl₃ includes signals at δ 9.74 (t, J = 2.0 Hz, 1H, -CHO), 2.40 (dt, J = 7.2, 2.0 Hz, 2H, α-CH₂), 1.65–1.55 (m, 2H), 1.35–1.16 (m, 13H), 1.14–1.01 (m, 2H), 0.83 (t, J = 7.2 Hz, 3H, terminal CH₃), and 0.82 (d, J = 6.4 Hz, 3H, branch CH₃). tandfonline.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Backbone and Methyl Position

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the aldehyde group is highly deshielded and typically appears in the range of δ 190-205 ppm. For this compound, this signal is observed around δ 202.93 ppm. tandfonline.com The carbons of the alkane chain will appear in the aliphatic region (typically δ 10-50 ppm). The chemical shifts of the carbons are influenced by the presence of the methyl branch. The carbon bearing the methyl group (C-10) and the methyl carbon itself will have characteristic shifts. tandfonline.com

An example of ¹³C NMR data for this compound in CDCl₃ includes signals at δ 202.93 (-CHO), 43.92 (α-CH₂), 36.60, 34.39, 29.91, 29.48, 29.45, 29.35, 29.17, 27.05, 22.09 (terminal CH₃), 19.21 (branch CH₃), and 11.39. tandfonline.com

Based on the provided NMR data tandfonline.com, a simplified representation for key signals can be presented:

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H9.74t1H-CHO
¹H2.40dt2HCH₂ adjacent to -CHO
¹H0.83t3HTerminal CH₃
¹H0.82d3HBranch CH₃
¹³C202.93-CHO
¹³C43.92CH₂ adjacent to -CHO
¹³C19.21Branch CH₃
¹³C22.09Terminal CH₃

Note: This table presents key diagnostic signals based on the provided data snippets. The full spectra would contain additional signals for the other methylene carbons in the chain.

Confirmation of Natural Product Identity via Co-injection with Authentic Synthetic Standards

Confirmation of the identity of a natural product isolated from a biological source is typically achieved by comparing its analytical data (GC retention time, MS fragmentation pattern, NMR spectra) with those of a synthesized authentic standard. researchgate.net Co-injection in gas chromatography is a common method for this confirmation. By injecting a mixture of the isolated natural product and the synthetic standard onto a GC column, if the two compounds are identical, they will co-elute as a single peak. mdpi.com This provides strong evidence that the isolated compound is indeed this compound. Studies on Eburodacrys vittata and other cerambycid beetles have utilized synthetic this compound for comparison and field bioassays, indicating the availability and use of synthetic standards for confirmation purposes. plos.orgresearchgate.netresearchgate.netmdpi.comresearchgate.netusp.br

Synthetic Methodologies for 10 Methyldodecanal and Its Analogues

Racemic Synthesis Pathways of 10-Methyldodecanal

The synthesis of a racemic mixture of this compound, where both the (R) and (S) enantiomers are produced in equal amounts, has been successfully achieved through a multi-step process. This is particularly relevant as racemic this compound has been identified as an attractant pheromone for the South American cerambycid beetle, Eburodacrys vittata. plos.orgnih.gov

In multi-step syntheses, it is often crucial to temporarily "mask" or protect certain functional groups to prevent them from reacting under specific conditions. In the synthesis of this compound from 1-octynol, the hydroxyl group is first protected. plos.org A common and effective method for protecting alcohols is the formation of a tetrahydropyranyl (THP) ether. This is achieved by reacting the alcohol with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA). plos.org

The THP ether is stable under the basic and organometallic conditions required for the subsequent carbon-carbon bond-forming steps. wikipedia.org Later in the synthesis, the THP protecting group can be readily removed under acidic conditions to regenerate the alcohol for the final oxidation step. plos.org

With the alcohol group protected, the next phase of the synthesis focuses on elongating the carbon chain and introducing the characteristic 10-methyl branch. A key strategy for carbon-carbon bond formation is the use of Grignard reagents. youtube.commasterorganicchemistry.comlibretexts.orgyoutube.compressbooks.pubmasterorganicchemistry.comyoutube.com

In the synthesis of this compound, the protected 1-octynol is first deprotonated at the terminal alkyne using a strong base like n-butyllithium to form a lithium acetylide. This nucleophilic species then reacts with ethyl chloroformate to yield an α,β-acetylenic ester. The subsequent reaction involves the conjugate addition of a methyl group using a lithium dimethylcuprate reagent. This step is crucial as it introduces the methyl branch at the desired position. The ester is then reduced to a primary alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄). plos.org

An alternative and widely used method for carbon chain elongation is the Wittig reaction, which converts an aldehyde or ketone into an alkene. nih.govresearchgate.netuwindsor.canih.govorganic-chemistry.org This reaction is particularly useful for creating longer carbon chains and can be adapted for the synthesis of various aldehydes and their precursors.

The final step in the synthesis of this compound is the selective oxidation of the primary alcohol precursor to the aldehyde. plos.org It is critical to use a mild oxidizing agent to prevent over-oxidation to a carboxylic acid. Several reliable methods are available for this transformation.

Pyridinium (B92312) Dichromate (PDC)-Mediated Oxidation: In the reported synthesis of this compound, pyridinium dichromate (PDC) was used to successfully oxidize the precursor alcohol to the final aldehyde product. plos.orgechemi.com

Swern Oxidation Variants: The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine. This method is highly effective for converting primary alcohols to aldehydes at low temperatures.

TEMPO/NaOCl Systems: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) provides a very selective and efficient method for oxidizing primary alcohols to aldehydes. youtube.com

A summary of a plausible racemic synthesis pathway is presented in the table below.

Interactive Data Table: Racemic Synthesis of this compound
StepReactantReagentsProductReaction Type
11-OctynolDihydropyran, p-TsOH2-(Oct-7-yn-1-yloxy)tetrahydro-2H-pyranProtection of alcohol
22-(Oct-7-yn-1-yloxy)tetrahydro-2H-pyrann-BuLi, then ClCOOEtEthyl 3-((tetrahydro-2H-pyran-2-yl)oxy)non-2-ynoateC-C bond formation
3Ethyl 3-((tetrahydro-2H-pyran-2-yl)oxy)non-2-ynoateLiCuMe₂Ethyl (E)-3-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)non-2-enoateC-C bond formation (conjugate addition)
4Ethyl (E)-3-methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)non-2-enoateLiAlH₄(E)-3-Methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)non-2-en-1-olReduction of ester
5(E)-3-Methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)non-2-en-1-olH₂, Pd/C10-((Tetrahydro-2H-pyran-2-yl)oxy)dodecan-1-olHydrogenation and deprotection
610-((Tetrahydro-2H-pyran-2-yl)oxy)dodecan-1-olp-TsOH, MeOH10-Methyldodecan-1-olDeprotection
710-Methyldodecan-1-olPDC, CH₂Cl₂This compoundOxidation

Multi-Step Organic Synthesis from Readily Available Precursor Compounds

Enantioselective Synthesis Approaches (Conceptual and Methodological Challenges)

The synthesis of a single enantiomer of this compound, either (R) or (S), presents a greater challenge due to the need to control the stereochemistry at the C10 position. Such syntheses are crucial for determining the biological activity of each specific enantiomer, as is often the case with pheromones.

One of the primary strategies for enantioselective synthesis is the use of a chiral auxiliary. A chiral auxiliary is a chiral compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.

A synthetic route to the acetate (B1210297) of 10-methyldodecanol has been developed that allows for the generation of either the (R) or (S) enantiomer with significant enantiomeric excess. nih.gov This method employs the chiral amino alcohol (S)-(-)-prolinol as a chiral auxiliary. The key step involves the alkylation of an enamine derived from a long-chain aldehyde and the chiral auxiliary. The stereochemistry of the newly formed chiral center is directed by the chiral auxiliary. Subsequent removal of the auxiliary and further transformations can yield the desired enantiomerically enriched alcohol, which can then be oxidized to the aldehyde. nih.gov

Another powerful method for the enantioselective synthesis of α-branched aldehydes is the SAMP/RAMP hydrazone method. bris.ac.ukresearchgate.net This involves the reaction of an aldehyde with a chiral hydrazone, either (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP). The resulting chiral hydrazone can be deprotonated to form a chiral enolate, which then reacts with an electrophile (like a methylating agent) to introduce the α-branch with high stereoselectivity. Hydrolysis of the hydrazone then yields the desired chiral aldehyde.

The primary challenges in the enantioselective synthesis of long-chain aliphatic aldehydes include:

Achieving high stereocontrol: The flexibility of long alkyl chains can make it difficult to achieve high levels of stereoselectivity.

Compatibility of functional groups: The reagents used for asymmetric synthesis must be compatible with other functional groups present in the molecule.

Scalability: Some asymmetric methods are difficult to scale up for the production of larger quantities of the target compound.

The table below outlines a conceptual approach for the enantioselective synthesis of a 10-methyldodecanol precursor.

Interactive Data Table: Conceptual Enantioselective Synthesis of a 10-Methyldodecanol Precursor
StepReactantReagentsProductReaction Type
1Long-chain aldehyde(S)-(-)-ProlinolChiral enamineFormation of chiral auxiliary adduct
2Chiral enamineAlkylating agent (e.g., methyl iodide)Alkylated chiral enamineAsymmetric alkylation
3Alkylated chiral enamineHydrolysisEnantiomerically enriched this compoundRemoval of chiral auxiliary
4Enantiomerically enriched this compoundNaBH₄Enantiomerically enriched 10-methyldodecan-1-olReduction

Methodological Hurdles in Enantiomeric Purity Assessment and Chiral Resolution of this compound

The determination of enantiomeric purity and the separation of enantiomers of chiral molecules are critical aspects of stereochemistry, with significant implications in fields ranging from chemical synthesis to pharmacology. For a molecule like this compound, a long-chain aliphatic aldehyde with a single stereocenter at the C10 position, several methodological hurdles present unique challenges to chemists. These challenges stem from its specific chemical structure: a reactive aldehyde functional group, a long and flexible nonpolar alkyl chain, and the absence of a chromophore. This section provides a detailed examination of the difficulties encountered in the assessment of enantiomeric purity and the chiral resolution of this compound.

Challenges in Enantiomeric Purity Assessment

The accurate determination of the enantiomeric excess (e.e.) of this compound is complicated by its physical and chemical properties. Both chromatographic and spectroscopic methods, while powerful, face specific obstacles when applied to this particular analyte.

Chromatographic Techniques (GC and HPLC):

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) are the most common methods for separating enantiomers and thus determining their ratio. However, the analysis of this compound by these techniques is not straightforward.

Chiral Gas Chromatography (GC): While GC is well-suited for volatile compounds, the successful separation of enantiomers of a long-chain aldehyde like this compound on a chiral column is highly dependent on the nature of the stationary phase. Cyclodextrin-based CSPs are often employed for such separations. The primary challenge lies in achieving sufficient enantioselective recognition. The long, flexible dodecanal (B139956) chain can adopt numerous conformations, which can diminish the effectiveness of the chiral selector in discriminating between the (R)- and (S)-enantiomers. The subtle difference in the spatial arrangement of the methyl group at the C10 position may not provide a strong enough differential interaction with the CSP to achieve baseline separation, leading to co-elution or poor resolution.

Chiral High-Performance Liquid Chromatography (HPLC): A significant hurdle for the HPLC analysis of this compound is its lack of a strong chromophore, rendering it nearly transparent to standard UV-Vis detectors. This necessitates a derivatization step to introduce a UV-active or fluorescent tag. This pre-column derivatization, while solving the detection issue, introduces its own set of potential complications:

Racemization Risk: The derivatization reaction conditions must be mild enough to prevent racemization at the C10 stereocenter. Aldehydes with an α-proton are susceptible to enolization and subsequent racemization, especially under acidic or basic conditions. While the chiral center in this compound is not α to the carbonyl, the reaction conditions for derivatization must still be carefully controlled.

Kinetic Resolution: The derivatizing agent, even if achiral, could potentially react at different rates with the two enantiomers of this compound, leading to an inaccurate determination of the original enantiomeric ratio.

A common strategy to circumvent the need for a chiral stationary phase is to use a chiral derivatizing agent (CDA) to convert the enantiomers of this compound into a pair of diastereomers. wikipedia.org These diastereomers, having different physical properties, can then be separated on a standard achiral column. However, the CDA must be of high enantiomeric purity, and the reaction must proceed to completion to avoid erroneous results. wikipedia.org

Technique Associated Hurdles for this compound Potential Solutions
Chiral GC- Weak enantioselective interactions due to chain flexibility.- Potential for poor resolution.- Screening of various cyclodextrin-based chiral stationary phases.- Optimization of temperature programming.
Chiral HPLC- Lack of a chromophore for UV detection.- Pre-column derivatization with a UV-active agent (e.g., DNPH).
Derivatization- Risk of racemization during the reaction.- Potential for kinetic resolution.- Use of mild reaction conditions.- Ensuring the reaction goes to completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is another powerful tool for determining enantiomeric purity, typically by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce chemical shift differences between the enantiomers. wikipedia.orgnih.gov

For this compound, the primary challenges for NMR-based analysis include:

Signal Overlap: The ¹H NMR spectrum of this compound is dominated by signals from the long alkyl chain, which can overlap and obscure the key signals near the chiral center.

Weak Diastereomeric Interactions: The non-polar nature of the molecule can lead to weak interactions with chiral solvating agents, resulting in small and difficult-to-quantify chemical shift differences between the diastereomeric complexes.

Derivatization for NMR: Similar to HPLC, derivatization can be employed. For instance, reaction with a chiral amine can form diastereomeric imines, which may exhibit resolved signals in the NMR spectrum. nih.gov However, the same risks of incomplete reaction and kinetic resolution apply. The use of chiral derivatizing agents like Mosher's acid is not directly applicable to aldehydes but could be used on a reduced alcohol derivative. chemeurope.com

Hurdles in Chiral Resolution

Chiral resolution, the physical separation of a racemic mixture into its individual enantiomers, is often a more formidable challenge than analytical assessment. wikipedia.org For this compound, the hurdles are significant due to its physical properties.

Classical Resolution via Diastereomeric Crystallization:

This traditional method involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which are then separated by fractional crystallization. wikipedia.orglibretexts.org This technique is most effective for compounds that can form stable salts, such as carboxylic acids and amines. libretexts.org this compound, being a neutral aldehyde, cannot directly form salts.

To apply this method, this compound would first need to be converted into a suitable derivative, such as a carboxylic acid (by oxidation) or an alcohol (by reduction), which could then be resolved. This multi-step process is inherently inefficient and increases the risk of material loss and racemization.

Kinetic Resolution:

Kinetic resolution relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. While this can be a highly effective method, developing a selective catalyst for the kinetic resolution of a long-chain aliphatic aldehyde can be challenging. The catalyst must be able to effectively discriminate between the two enantiomers at a position remote from the reactive aldehyde group.

Preparative Chiral Chromatography:

Preparative-scale chiral HPLC or GC is a powerful but often expensive method for chiral resolution. The analytical challenges of poor resolution and the need for derivatization in HPLC are magnified at the preparative scale, requiring large amounts of chiral stationary phase and solvent, and making the process costly and time-consuming.

Resolution Method Specific Hurdles for this compound
Diastereomeric Crystallization- Aldehyde group is not amenable to direct salt formation.- Requires derivatization to an acid or alcohol, adding steps and complexity.
Kinetic Resolution- Difficulty in designing a catalyst that can effectively discriminate the remote chiral center.
Preparative Chiral Chromatography- High cost due to large column and solvent requirements.- Analytical challenges of resolution are amplified at a larger scale.

Biological Function and Efficacy of 10 Methyldodecanal in Interspecific Chemical Communication

Role as an Aggregation-Sex Pheromone in Insect Species

10-Methyldodecanal functions as a potent aggregation-sex pheromone for several longhorned beetle species. nih.govplos.org Produced by males, this chemical attractant serves to draw in both conspecific males and females, facilitating mating and aggregation behaviors. nih.govillinois.edu This mode of action, where a male-produced pheromone attracts both sexes, is a common strategy observed in the subfamily Cerambycinae. nih.govplos.orgillinois.edu

Attraction of Conspecific Individuals, Encompassing Both Sexes, in Field and Laboratory Settings

The primary evidence for the function of this compound comes from field studies on the South American cerambycid beetle, Eburodacrys vittata. nih.govnih.govconsensus.app Research identified a male-specific compound from headspace volatiles, which was subsequently confirmed to be this compound. nih.govresearchgate.net

In a field bioassay conducted in Brazil, traps baited with synthetic racemic this compound captured significant numbers of both male and female E. vittata. plos.orgresearchgate.net This demonstrated its role as an aggregation-sex pheromone, as it successfully attracted individuals of both sexes from the wild population. nih.gov While the sex ratio of reared E. vittata adults was roughly equal, the traps captured more females than males, with a ratio of approximately 1.8 to 1. nih.govplos.org However, without a definitive measure of the field population's sex ratio during the experiment, it remains unclear if this indicates a stronger attraction in females. nih.govplos.org

Field Trap Captures of Eburodacrys vittata in Response to this compound

BaitTotal Beetles CapturedMales CapturedFemales Captured
This compound1455293
Control (Unbaited)211

Data from a field bioassay demonstrating the attraction of both sexes of E. vittata to synthetic this compound. Source: nih.govplos.org

Quantitative Emission Rates from Pheromone-Producing Organisms and Their Ecological Significance

Like many other species in the subfamily Cerambycinae, males of E. vittata have been found to emit comparatively large quantities of their pheromone. nih.govplos.org The emission rate is on the order of micrograms per male for the single pheromone component, this compound. nih.gov

The ecological significance of this high emission rate is substantial. Releasing a large volume of pheromone increases the signal's reach and persistence in the environment, which is advantageous for a species that may be sparsely distributed. It enhances the likelihood of attracting mates and other conspecifics over greater distances, effectively overcoming challenges of locating one another in a complex habitat. This strategy promotes aggregation, which can offer benefits such as increased mating success and potential defense against predators.

Interspecific Pheromone Channel Partitioning and Conservation of Pheromone Motifs

The study of insect pheromones often reveals a pattern of conservation, where related species use the same or structurally similar compounds for communication. nih.govplos.org This phenomenon is evident with this compound within the Cerambycidae family, where it appears as a conserved pheromone motif. nih.govresearchgate.net However, to maintain reproductive isolation, species often evolve mechanisms for pheromone channel partitioning, such as using unique blends of these conserved compounds. researchgate.net

This compound as a Conserved Pheromone Component Across Various Cerambycid Taxa

This compound represents a distinct structural class of pheromones within the Cerambycidae. nih.govplos.org Evidence suggests that this pheromone structure is shared among closely related species. nih.gov For instance, during field trials for E. vittata, traps baited with this compound also attracted its congener, Eburodacrys fortunata, and another species from the same tribe, Susuacanga octoguttata. nih.govplos.org Further research has confirmed its use, often in specific blends, by other cerambycid species, highlighting its conserved nature. researchgate.net

The identification of this compound as the male-produced aggregation-sex pheromone in Eburodacrys vittata was a significant discovery, as it was the first pheromone identified for any species in the tribe Eburiini. nih.govnih.govresearchgate.net In this species, this compound is emitted as a single, potent component that effectively attracts both males and females, confirming its function in facilitating aggregation and mating. nih.govplos.org The novelty of its structure, being different from previously known cerambycid pheromones, established a new structural class within the family. plos.org

While E. vittata uses this compound as a single component, other species within the same genus utilize it as part of a more complex pheromone blend. This demonstrates a clear case of pheromone channel partitioning through chemical variation. Research has shown that several Eburodacrys species produce blends of this compound and its close structural analog, 11-methyltridecanal. researchgate.net

For example, males of Eburodacrys assimilis, Eburodacrys flexuosa, and Eburodacrys lenkoi all produce blends containing both this compound and 11-methyltridecanal. researchgate.net In contrast, Eburodacrys dubitata produces only 11-methyltridecanal. researchgate.net This use of specific blends of homologous aldehydes allows for species-specific communication channels, reducing cross-attraction and ensuring reproductive isolation among closely related, sympatric species. researchgate.net

Pheromone Components in Various Eburodacrys Species

SpeciesThis compound11-Methyltridecanal
E. vittataPresentAbsent
E. dubitataAbsentPresent
E. assimilisPresentPresent
E. flexuosaPresentPresent
E. lenkoiPresentPresent

Conservation and variation in the use of homologous aldehydes across different species of the genus Eburodacrys. Source: researchgate.net

Co-occurrence with Corresponding Alcohol Analogues (e.g., 10-Methyldodecanol) in Compsibidion Species

Research into the chemical ecology of the tribe Neoibidionini has revealed that species within the genus Compsibidion utilize a blend of this compound and its corresponding alcohol, 10-methyldodecanol, as their aggregation-sex pheromone. Specifically, males of Compsibidion graphicum and Compsibidion sommeri have been found to produce mixtures of these two compounds. mdpi.com This co-occurrence is a common strategy in insect chemical communication, where the blend ratio of different components can be a key factor in creating a species-specific signal. The presence of both the aldehyde and alcohol suggests a biosynthetic relationship and a finely tuned signaling system.

In addition to the Compsibidion species, the use of 10-methyldodecanol as a pheromone component has also been identified in the North American cerambycid Heterachthes quadrimaculatus, which also belongs to the tribe Neoibidionini. researchgate.netpsu.edu This finding suggests a potential conservation of this chemical motif within the tribe. During field trials targeting Compsibidion species, another cerambycid, Tetraopidion mucoriferum, was significantly captured in traps baited with 10-methyldodecanol, indicating it is also a likely pheromone component for this species. mdpi.com

Comparative Analysis of Pheromone Blends and Their Contribution to Species Specificity

The specificity of a pheromone signal is often achieved through a unique blend of compounds rather than a single chemical. In the case of this compound, its combination with other chemicals is critical for species recognition. For instance, while Compsibidion species use a blend of this compound and 10-methyldodecanol mdpi.com, the South American cerambycid Eburodacrys vittata (tribe Eburiini) appears to use this compound as a single-component pheromone. nih.govresearchgate.netnih.govnih.govnih.govplos.orgnih.govillinois.edu Field bioassays have shown that synthetic racemic this compound is sufficient to attract both male and female E. vittata. nih.govplos.orgnih.gov

Other related species in the genus Eburodacrys utilize different, yet structurally similar, aldehydes. For example, Eburodacrys dubitata produces 11-methyltridecanal, while Eburodacrys assimilis, Eburodacrys flexuosa, and Eburodacrys lenkoi produce blends of 11-methyltridecanal and this compound. mdpi.com This variation in chain length and the combination of related aldehydes likely contribute to the reproductive isolation among these closely related species.

The North American species Heterachthes quadrimaculatus provides another example of blend specificity. Its pheromone is a combination of 10-methyldodecanol and 2-nonanone. researchgate.netpsu.edu Field bioassays demonstrated that both components are essential for attraction, as neither compound alone was effective. researchgate.netpsu.edu This illustrates how the addition of a seemingly unrelated compound can create a highly specific pheromonal channel.

Pheromone Blends of Species Utilizing this compound and Related Compounds

SpeciesTribePheromone ComponentsReference
Compsibidion graphicumNeoibidioniniThis compound and 10-Methyldodecanol mdpi.com
Compsibidion sommeriNeoibidioniniThis compound and 10-Methyldodecanol mdpi.com
Eburodacrys vittataEburiiniThis compound nih.govplos.orgnih.gov
Eburodacrys assimilisEburiiniThis compound and 11-Methyltridecanal mdpi.com
Eburodacrys flexuosaEburiiniThis compound and 11-Methyltridecanal mdpi.com
Eburodacrys lenkoiEburiiniThis compound and 11-Methyltridecanal mdpi.com
Heterachthes quadrimaculatusNeoibidionini10-Methyldodecanol and 2-Nonanone researchgate.netpsu.edu
Tetraopidion mucoriferumNeoibidionini10-Methyldodecanol (likely) mdpi.com

Evolutionary Conservation and Divergence of Pheromone Structures Across Geographic and Phylogenetic Scales

The use of this compound and its alcohol analog, 10-methyldodecanol, by species in the tribe Neoibidionini across both South and North America points to the evolutionary conservation of this pheromone structure. mdpi.comresearchgate.netpsu.edu This phenomenon, where related species, even those separated by significant geographical distances, utilize the same or similar pheromone components, is well-documented within the Cerambycidae family. nih.govfrontiersin.org Such conservation suggests that these pheromone systems arose early in the evolutionary history of these lineages. illinois.edu

Conversely, the diversification of pheromone blends, as seen in the Eburodacrys species with the use of this compound and 11-methyltridecanal, exemplifies evolutionary divergence. mdpi.com This divergence can occur through changes in the biosynthetic pathways, leading to novel compounds or altered ratios of existing ones. These subtle shifts in pheromone chemistry are thought to be a driving force in speciation by creating private communication channels that lead to reproductive isolation. nih.gov

The discovery of this compound as a pheromone in the tribe Eburiini was significant as it represented a new structural class of pheromones for the Cerambycidae family. nih.govnih.gov While many cerambycine pheromones are C6, C8, or C10 compounds with hydroxyl or carbonyl groups at the C2 and C3 positions, this compound is a C13 branched-chain aldehyde. nih.govfrontiersin.org This highlights the diversity of chemical structures that have evolved to serve as pheromones within this large beetle family. The evolutionary origin of such pheromones is often traced back to precursor molecules that had other physiological functions before being co-opted for communication. nih.gov

Behavioral Bioassays for Pheromone Activity Assessment and Characterization

Field Bioassays for Evaluation of Attractancy, Specificity, and Duration of Pheromonal Activity

Field bioassays are the definitive method for confirming the behavioral activity of a putative pheromone under natural conditions. For this compound and related compounds, these assays typically involve the use of intercept traps, such as cross-vane or funnel traps. researchgate.net These traps are baited with a synthetic version of the pheromone, often a racemic mixture due to the challenges of synthesizing and separating specific enantiomers. nih.govnih.gov

In a typical field experiment, traps baited with the test compound(s) are deployed in a suitable habitat along with unbaited control traps. The placement of traps is usually randomized to account for positional effects, and they are spaced sufficiently far apart to avoid interference. usda.gov For example, in the study of E. vittata, traps baited with racemic this compound caught significantly more beetles than control traps. plos.orgnih.gov These studies also provide information on the specificity of the pheromone by identifying other species that are attracted to the same lure. plos.orgnih.gov

The duration of a lure's effectiveness is a critical factor for its practical application in monitoring or pest management. While not always explicitly studied, lure replacement schedules in field bioassays can provide an estimate of their field life. For instance, in some studies involving cerambycid pheromones, lures are replaced every two weeks. researchgate.net

Summary of Field Bioassay Findings for this compound and Related Compounds

Species AttractedLure CompositionTrap TypeLocationKey FindingReference
Eburodacrys vittata, Eburodacrys fortunata, Susuacanga octoguttataRacemic this compoundCross-vane panel trapsBrazilThis compound is an aggregation-sex pheromone for E. vittata and attracts related species. plos.orgnih.gov
Compsibidion graphicum, Compsibidion sommeriBlends of this compound and 10-MethyldodecanolNot specifiedSouth AmericaSpecies-specific blends of the aldehyde and alcohol are attractive. mdpi.com
Heterachthes quadrimaculatus10-Methyldodecanol and 2-NonanoneCross-vane panel trapsIllinois, USABoth components are required for attraction. researchgate.netpsu.edu

Laboratory-Based Behavioral Assays (e.g., Olfactometry, Wind Tunnel Assays) for Controlled Stimulus-Response Experiments

While field bioassays confirm attraction under natural conditions, laboratory-based assays allow for more controlled investigations of an insect's behavioral responses to specific olfactory cues. Y-tube olfactometers are commonly used to assess an insect's preference between two odor sources, such as a pheromone and a control. This setup provides clear data on the attractiveness of a compound in a controlled airflow environment.

Wind tunnel assays offer a more detailed view of an insect's flight behavior in response to a pheromone plume. psu.edu In a wind tunnel, a plume of the synthetic pheromone is generated at one end, and the insect is released downwind. Researchers can then observe and quantify various behaviors, such as taking flight, upwind anemotaxis (oriented flight against the wind), casting (zigzagging flight to relocate the plume), and landing at the source. nih.gov These assays are invaluable for dissecting the roles of individual components in a pheromone blend and for understanding the complex sequence of behaviors that lead to successful mate location. Although specific olfactometry or wind tunnel studies focusing on this compound are not detailed in the available literature, these are standard and crucial techniques in insect chemical ecology for characterizing pheromone responses. psu.edu

Advanced Analytical Characterization and Quantification of 10 Methyldodecanal in Research Contexts

Optimization of Gas Chromatographic Parameters for Enhanced Separation and Resolution

Gas chromatography (GC) is a widely used technique for the separation and analysis of volatile and semi-volatile organic compounds, including aldehydes sci-hub.senih.govresearchgate.netfrontiersin.orgresearchgate.net. Effective separation of 10-Methyldodecanal from other components in a sample matrix is paramount for accurate quantification and subsequent identification by hyphenated techniques like mass spectrometry. Optimization of GC parameters is therefore a critical step.

Selection of Capillary Column Stationary Phases and Temperature Programming Regimes

The choice of capillary column stationary phase significantly impacts the separation of analytes. For the analysis of aldehydes, including branched-chain structures like this compound, non-polar or slightly polar stationary phases are commonly employed. Research on the analysis of this compound has utilized an HP5-MS capillary column, which features a 5% phenyl methyl siloxane stationary phase (30 m × 0.25 mm i.d. × 0.25 μm film) plos.orgnih.gov. Other studies analyzing various aldehydes have reported using columns such as BZ-5 sci-hub.senih.gov and RTX-5 scielo.br, which are also typically non-polar or slightly polar phases suitable for separating compounds based on their boiling points and limited polarity differences.

Carrier Gas Optimization and Flow Rate Control for Chromatographic Efficiency

The carrier gas in GC is an inert gas that transports the sample through the column. Helium is a commonly used carrier gas in GC-MS analysis due to its compatibility with mass spectrometry detectors and its ability to provide good separation efficiency plos.orgnih.gov. The flow rate of the carrier gas is a critical parameter that affects the velocity of the analytes through the column and, consequently, the separation efficiency. Optimizing the carrier gas flow rate involves finding a balance between analysis time and resolution, often guided by principles such as the van Deemter equation, which relates plate height to linear velocity. While specific optimized flow rates for this compound were not detailed in the search results, maintaining controlled and optimized carrier gas flow is a standard practice in GC to ensure consistent retention times and optimal peak resolution for accurate quantification and identification.

Mass Spectrometric Approaches for Trace Analysis and Confident Compound Identification

Mass spectrometry (MS), particularly when coupled with GC (GC-MS), is an indispensable tool for the identification and quantification of this compound, especially in trace amounts found in research samples plos.orgresearchgate.netsci-hub.senih.govresearchgate.netfrontiersin.orgresearchgate.netnih.govscielo.brtandfonline.comtandfonline.commdpi.com. MS provides information about the mass-to-charge ratio of ionized molecules and their fragments, offering a highly sensitive and selective means of detection and identification.

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Fragmentation Pathways and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, allowing for the fragmentation of selected ions and the analysis of the resulting fragment ions. This technique is powerful for confirming the structure of an analyte and for elucidating complex fragmentation pathways. While detailed MS/MS data specifically for this compound were not found, general fragmentation patterns for aldehydes under electron ionization (EI) conditions, commonly used in GC-MS, include alpha-cleavage (fragmentation adjacent to the carbonyl group) and McLafferty rearrangement (for aldehydes with a gamma-hydrogen) oregonstate.edulibretexts.orgpg.edu.plmiamioh.edu. The EI mass spectrum of this compound has been reported to show characteristic ions, including a base peak at m/z 55, and other significant ions at m/z 83, 97, and 70 researchgate.net. Analyzing the fragmentation of the molecular ion and these characteristic fragments using MS/MS can provide more definitive structural information and help differentiate this compound from isomeric or isobaric compounds in complex matrices. MS/MS is a valuable technique for obtaining clearer structural evidence beyond what is available from a single stage of MS cornell.edu.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition Assignment

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places cornell.edufilab.fr. This exact mass information allows for the determination of the elemental composition of an ion, which is crucial for confirming the identity of a compound and for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS instruments, such as those utilizing Time-of-Flight (TOF) or Orbitrap analyzers, offer high resolving power, enabling the separation of ions with very similar mass-to-charge ratios filab.fr. While specific HRMS data for this compound were not explicitly provided in the search results, the application of HRMS would be essential in research to confirm the molecular formula of isolated or synthesized this compound based on its exact molecular mass and isotopic pattern. This is particularly important when dealing with novel compounds or complex samples where definitive identification is required cornell.edu.

Nuclear Magnetic Resonance (NMR) for Elucidating Stereochemical Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules, including their stereochemical configuration cornell.eduweebly.comarkat-usa.org. For this compound, which possesses a chiral center at the 10-position, NMR can provide insights into its stereochemistry.

1H NMR spectroscopy provides information about the different types of protons in a molecule, their chemical environment, and their connectivity based on spin-spin coupling. The characteristic aldehyde proton typically appears as a singlet or a small multiplet in the downfield region, usually between 9-10 ppm oregonstate.edulibretexts.org. The 1H NMR spectrum of synthetic this compound has been reported with a characteristic triplet signal at δ 9.74 ppm (J = 2.0 Hz) for the aldehyde proton tandfonline.comtandfonline.com. Signals for protons on carbons adjacent to the carbonyl group (alpha protons) are typically observed in the region of 2.0-2.5 ppm oregonstate.edulibretexts.org. The methylene (B1212753) and methine protons along the alkyl chain, including those near the methyl branch at position 10, would appear in the upfield region, with their splitting patterns providing information about neighboring protons tandfonline.comtandfonline.com. The methyl group at position 10 would typically give a doublet signal.

13C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The carbonyl carbon of an aldehyde is highly deshielded and typically resonates in the downfield region, usually above 190 ppm oregonstate.edulibretexts.org. The 13C NMR spectrum of synthetic this compound shows a signal at δ 202.93 ppm for the aldehyde carbonyl carbon tandfonline.comtandfonline.com. The chemical shifts of the other carbon atoms in the alkyl chain provide information about their environment and can be used to confirm the branched structure tandfonline.comtandfonline.com.

While the provided NMR data for this compound are for the racemic mixture, advanced NMR techniques, such as 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used to confirm the connectivity of atoms and assign signals cornell.eduweebly.com. To determine the stereochemical configuration (R or S) at the chiral center, techniques involving chiral shift reagents, formation of diastereomeric derivatives, or specialized pulse sequences like NOESY (Nuclear Overhauser Effect Spectroscopy) could be applied, particularly if enantiomerically enriched samples are available or synthesized arkat-usa.orgacs.org. However, the application of NMR for the structural elucidation of insect pheromones can be challenging due to the often very small quantities of natural product available, necessitating the synthesis of reference compounds for comparison researchgate.netresearchgate.net.

Here is a summary of reported NMR data for synthetic this compound:

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment (based on typical values and structure)Source
1H9.74t2.0-CHO tandfonline.comtandfonline.com
1H2.40dt7.2, 2.0-CH2-CHO tandfonline.comtandfonline.com
1H1.65–1.55m--CH2-CH2-CHO tandfonline.comtandfonline.com
1H1.35–1.16m-Alkyl chain -CH2- groups tandfonline.comtandfonline.com
1H1.14–1.01m--CH(CH3)-CH2- and adjacent -CH2- tandfonline.comtandfonline.com
1H0.83t7.2Terminal -CH3 tandfonline.comtandfonline.com
1H0.82d6.4Branched -CH3 tandfonline.comtandfonline.com
13C202.93---CHO tandfonline.comtandfonline.com
13C43.92---CH2-CHO tandfonline.comtandfonline.com
13C36.60---CH(CH3)- tandfonline.comtandfonline.com
13C34.39---CH2-CH(CH3)- tandfonline.comtandfonline.com
13C29.91, 29.48, 29.45, 29.35, 29.17--Alkyl chain -CH2- groups tandfonline.comtandfonline.com
13C27.05---CH2-CH2-CH(CH3)- tandfonline.comtandfonline.com
13C22.09--Terminal -CH2-CH3 tandfonline.comtandfonline.com
13C19.21--Branched -CH3 tandfonline.comtandfonline.com
13C11.39--Terminal -CH3 tandfonline.comtandfonline.com

Application of Chiral Shift Reagents in NMR Spectroscopy for Enantiomeric Excess Determination

This compound possesses a chiral center at the 10th carbon position due to the methyl group. The biological activity of chiral compounds, such as pheromones, is often highly dependent on their absolute configuration and enantiomeric ratio. Determining the enantiomeric excess (ee) or ratio of this compound produced by an organism or present in a sample is crucial for understanding its biological function.

While chiral stationary phase gas chromatography can sometimes be used to separate enantiomers, the enantiomers of this compound and its precursor alcohol have been reported as not being resolved on a chiral stationary phase GC column in at least one study. plos.orgillinois.edunih.gov In such cases, NMR spectroscopy in conjunction with chiral shift reagents or chiral solvating agents becomes a valuable alternative for enantiomeric analysis. researchgate.netnih.gov

Chiral shift reagents are paramagnetic or diamagnetic compounds that, when added to an NMR sample containing a chiral analyte, interact differently with each enantiomer. This differential interaction leads to the formation of transient diastereomeric complexes, causing the corresponding nuclei in the NMR spectra of the enantiomers to resonate at slightly different frequencies (chemical shifts). The resulting splitting of signals in the 1H or 13C NMR spectrum allows for the integration of the separated peaks, providing a direct measure of the relative proportions of the enantiomers present, and thus the enantiomeric excess.

For this compound, the chiral center is relatively far from the aldehyde functional group, which might influence the choice and effectiveness of the chiral shift reagent. Reagents that can interact with a nearby functional group (like the aldehyde) or the alkyl chain while inducing a differential shift based on the stereochemistry at C10 would be necessary. The specific application of chiral shift reagents for the enantiomeric analysis of this compound has not been detailed in the provided search results, but the principle remains a standard technique for compounds where chromatographic chiral separation is challenging.

Emerging Analytical Techniques in Semiochemistry Research for Complex Mixture Analysis

Semiochemistry research often involves the analysis of complex mixtures of volatile organic compounds released by organisms. These mixtures can contain numerous compounds in varying concentrations, making their separation and identification challenging. Emerging analytical techniques offer enhanced capabilities for resolving and characterizing components in such complex samples.

Gas Chromatography-Olfactometry (GC-O) for Direct Linkage of Chemical Compounds to Biological Olfactory Responses

Gas chromatography-olfactometry (GC-O) is a technique that combines the separation power of GC with the highly sensitive and specific detection capability of a biological olfactometer, typically a trained human panelist. mdpi.com After separation by GC, the effluent is split, with a portion directed to a standard chemical detector (like FID or MS) and another portion directed to an olfactometry port where a human assessor sniffs the eluting compounds and records their perceived odor quality and intensity.

This technique is invaluable in semiochemistry for directly linking specific chemical compounds within a complex mixture to the biological olfactory responses they elicit. In the context of this compound, which has been identified as a pheromone component, GC-O can be used to confirm that the compound eluting at the retention time corresponding to this compound indeed elicits an olfactory response and to characterize the nature of that odor. This helps validate the biological relevance of the identified compound. While the search results mention the identification of this compound as a pheromone and its attraction in field bioassays, specific details of GC-O analysis for this compound were not provided. However, GC-O is a standard technique in pheromone identification workflows to pinpoint the behaviorally active compounds.

Theoretical and Computational Chemistry Approaches to 10 Methyldodecanal Research

Molecular Modeling and Conformational Analysis of 10-Methyldodecanal

Molecular modeling of this compound involves creating a three-dimensional representation of the molecule to study its physical and chemical properties. A crucial aspect of this is conformational analysis, which aims to identify the various spatial arrangements of the atoms (conformers) that the molecule can adopt and to determine their relative energies.

Due to the flexibility of its long alkyl chain, this compound can exist in numerous conformations. Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore the potential energy surface of the molecule and identify low-energy, stable conformers. These studies are critical because the biological activity of a flexible molecule is often dictated by the specific conformation it adopts when binding to its receptor.

Key Parameters in Conformational Analysis:

ParameterDescriptionRelevance to this compound
Dihedral Angles The angles between four sequentially bonded atoms.Rotation around the C-C single bonds in the dodecanal (B139956) chain and the methyl branch point determines the overall shape of the molecule.
Steric Hindrance Repulsive interactions that occur when atoms are forced too close together.The methyl group at the 10-position introduces steric constraints that influence the preferred conformations of the alkyl chain.
Energy Minimization A computational process to find the arrangement of atoms with the lowest potential energy.Identifies the most stable and likely conformations of this compound.

Interactive Data Table: Hypothetical Relative Energies of this compound Conformers

Broader Implications and Future Research Directions

Contributions to the Fundamental Understanding of Insect Chemical Ecology and Evolutionary Biology

The identification of 10-methyldodecanal as a key pheromone component in species such as Eburodacrys vittata and its use in combination with other compounds in related species contributes significantly to our understanding of chemical communication in insects. numberanalytics.comnih.gov It represents a novel structural motif for cerambycid pheromones, expanding the known diversity of semiochemicals used by this large and economically important family of beetles. numberanalytics.comnih.gov

The sharing of this compound and its structural analog, 11-methyltridecanal, among different species within the tribes Eburiini and Neoibidionini suggests a conserved evolutionary history of this signaling system. nih.govnih.gov This finding supports the concept of pheromonal parsimony, where related species utilize similar or identical chemical cues, with specificity often achieved through unique blend ratios or the presence of minor, synergistic, or antagonistic compounds. frontiersin.orgillinois.eduresearchgate.net The study of such systems provides a valuable model for understanding the evolutionary pressures that drive the diversification of chemical signals and the maintenance of reproductive isolation among closely related, sympatric species. frontiersin.orgnih.gov

Future research should focus on a broader phylogenetic screening of cerambycid species, particularly within the Neotropical region, to map the distribution of the this compound structural motif. This will help to elucidate the evolutionary origins and diversification of this particular chemical language.

Theoretical Framework for the Potential Application of this compound in Insect Pest Monitoring and Management Strategies

The potent attractive properties of this compound and its blends with other semiochemicals provide a strong theoretical basis for their application in integrated pest management (IPM) programs for relevant cerambycid pests. wikipedia.orgrsc.org Pheromone-based strategies are highly species-specific and environmentally benign alternatives to broad-spectrum insecticides. wikipedia.org

The potential applications of this compound in pest management include:

Monitoring and Detection: Traps baited with synthetic this compound can be used to monitor the presence, distribution, and population dynamics of pest species that utilize this pheromone. wikipedia.org This is particularly valuable for early detection of invasive species and for making informed decisions about the timing and necessity of control interventions.

Mass Trapping: Deploying a high density of pheromone-baited traps can be used to remove a significant portion of the male population from a given area, thereby reducing mating success and suppressing population growth. rsc.org

Mating Disruption: Saturating an area with synthetic pheromone can confuse males and prevent them from locating females, effectively disrupting reproduction.

A key area for future research is the optimization of lure formulations and trap designs to maximize capture efficiency. Furthermore, field trials are needed to determine the effective range of these lures and the optimal density for mass trapping or mating disruption applications in various agricultural or forestry settings.

Unexplored Biological Activities and Organismal Interactions of this compound Beyond its Pheromonal Role

While this compound has been identified as an aggregation-sex pheromone, its potential for other biological activities remains largely unexplored. numberanalytics.comnih.gov In the complex chemical world of insects, a single compound can have multiple functions depending on the context and the receiving organism.

Future research should investigate the following possibilities:

Kairomonal Effects: this compound could act as a kairomone, a chemical signal that benefits the receiver of a different species. For instance, predators or parasitoids of cerambycid beetles may have evolved to eavesdrop on this pheromone to locate their hosts or prey. researchgate.netresearchgate.net Investigating the responses of known natural enemies of Eburodacrys and related species to this compound could reveal such interactions and open possibilities for its use in biological control programs.

Allomonal Effects: The compound could also function as an allomone, a signal that benefits the emitter by modifying the behavior of a receiver of a different species. For example, it might deter competing species from utilizing the same resources. Some defensive allomones in other insects have been shown to also function as aggregation pheromones. nih.gov

Antimicrobial or Antifungal Properties: Given that many insects that inhabit woody materials have evolved chemical defenses against microbial pathogens, it is conceivable that this compound or its precursors could possess antimicrobial or antifungal properties.

Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms for this compound Production in Producing Organisms

The biosynthesis of this compound in the producing organisms is a critical area for future research that remains largely uninvestigated. Understanding the enzymatic machinery involved in its production can provide insights into the evolution of pheromone biosynthesis and potentially offer targets for novel pest control strategies.

Based on the biosynthesis of other branched-chain fatty acid-derived pheromones in insects, the pathway for this compound likely involves a series of enzymatic steps. nih.gov The general proposed pathway starts from primary metabolism, likely utilizing precursors from fatty acid synthesis. nih.govnih.gov The key steps to investigate would be the introduction of the methyl branch and the final modification to the aldehyde.

Future research should aim to:

Identify the specific fatty acid precursors and the enzymes responsible for the creation of the methyl-branched carbon skeleton.

Characterize the reductases and oxidases involved in the terminal functional group transformations from a carboxylic acid or fatty acyl-CoA to the final aldehyde.

Locate the site of pheromone production within the insect body, which is often in specialized glands. illinois.edunih.gov

In-depth Investigation of Enantiomeric Specificity and its Precise Behavioral Consequences in Pheromone Communication

A significant knowledge gap exists regarding the stereochemistry of this compound and its impact on insect behavior. The initial studies on this pheromone utilized a racemic mixture (a 1:1 mixture of both enantiomers) for chemical identification and field bioassays. nih.gov However, in many insect pheromone systems, only one enantiomer is biologically active, while the other can be inactive or even inhibitory. nih.gov

The fact that some cerambycid species were not attracted to the racemic blends in field trials strongly suggests the possibility of antagonistic effects from the non-natural enantiomer. nih.gov This highlights the critical need for further investigation into the enantiomeric specificity of this compound.

Future research should include:

Chiral Analysis: Determining the specific enantiomer(s) produced by the male beetles.

Enantioselective Synthesis: Synthesizing the individual enantiomers of this compound in high purity.

Behavioral Bioassays: Conducting field and laboratory bioassays to compare the attractiveness of the individual enantiomers and the racemic mixture to the target beetle species. This will reveal the precise behavioral consequences of each stereoisomer.

Understanding the enantiomeric specificity is not only crucial for a fundamental understanding of the pheromone communication system but also has significant practical implications for developing effective and species-specific pest management tools.

Characterization of Multi-Component Pheromone Blends Involving this compound and Their Synergistic or Antagonistic Effects on Behavioral Responses

Recent research has shown that this compound is often a component of more complex pheromone blends, and its activity can be significantly influenced by the presence of other compounds. nih.govnih.gov The specificity of the chemical signal in closely related species is often achieved through variations in the blend composition and the ratio of its components.

Studies have identified several species of South American cerambycids that use blends of this compound and its structural homolog, 11-methyltridecanal, as well as the corresponding alcohol, 10-methyldodecanol. nih.govnih.gov

Table 1: Documented Pheromone Blends Involving this compound in Cerambycid Beetles

SpeciesTribePheromone ComponentsAttractiveness in Field Bioassays
Eburodacrys vittataEburiiniThis compoundAttracted to the single compound
Eburodacrys assimilisEburiiniThis compound + 11-MethyltridecanalNot attracted to the blend (possible inhibition by non-natural enantiomers)
Eburodacrys flexuosaEburiiniThis compound + 11-MethyltridecanalAttracted to the blend
Eburodacrys lenkoiEburiiniThis compound + 11-MethyltridecanalAttracted to the blend
Compsibidion graphicumNeoibidioniniThis compound + 10-MethyldodecanolAttracted to the blend
Compsibidion sommeriNeoibidioniniThis compound + 10-MethyldodecanolAttracted to the blend
Tetraopidion mucoriferumNeoibidioniniLikely 10-Methyldodecanol (attracted to this component)Attracted to 10-Methyldodecanol

Data sourced from Silva et al., 2020. nih.gov

This research clearly demonstrates that the behavioral response of these beetles is highly dependent on the specific blend of compounds. For example, while E. vittata is attracted to this compound alone, other species require a blend of two or more components for attraction. numberanalytics.comnih.gov This suggests synergistic interactions between the components of the blend. Conversely, the lack of attraction in E. assimilis to the synthetic blend points towards potential antagonistic effects, possibly from the incorrect enantiomers. nih.gov

Future research in this area should focus on:

Precisely quantifying the ratios of the different components in the natural pheromone blends of these species.

Conducting detailed dose-response bioassays with varying blend ratios to understand the synergistic and antagonistic interactions.

Expanding the search for minor, yet behaviorally significant, components in the pheromone bouquets of these and other related species.

A thorough understanding of these multi-component systems is essential for developing highly effective and species-specific lures for pest monitoring and control.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.